2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid
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Overview
Description
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid is a chemical compound with the molecular formula C15H14O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid typically involves the reaction of phenoxymethylbenzene with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Phenoxymethyl)phenyl]sulfonylpropionic acid: Similar structure but with a propionic acid moiety.
2-[3-(Phenoxymethyl)phenyl]sulfonylbutyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid is unique due to its specific combination of the phenoxymethyl group and the sulfonylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
653588-52-4 |
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Molecular Formula |
C15H14O5S |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[3-(phenoxymethyl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H14O5S/c16-15(17)11-21(18,19)14-8-4-5-12(9-14)10-20-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,16,17) |
InChI Key |
WZPSQGDXNRBFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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